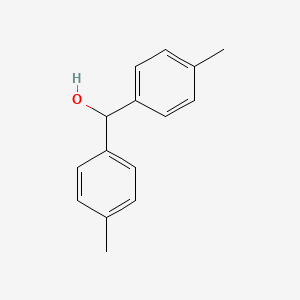

4,4'-Diméthylbenzhydrol

Vue d'ensemble

Description

4,4’-Dimethylbenzhydrol: is an organic compound with the molecular formula C15H16O bis(4-methylphenyl)methanol . This compound is characterized by the presence of two methyl groups attached to the benzene rings and a hydroxyl group attached to the central carbon atom. It is a white crystalline solid at room temperature and is primarily used as an intermediate in organic synthesis .

Applications De Recherche Scientifique

Chemistry: 4,4’-Dimethylbenzhydrol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of benzhydryl ethers and esters .

Biology: In biological research, 4,4’-Dimethylbenzhydrol is used as a model compound to study the effects of substituents on the reactivity and stability of benzhydrol derivatives .

Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system .

Industry: 4,4’-Dimethylbenzhydrol is used in the manufacture of polymers, resins, and other materials. It serves as a stabilizer and additive in various industrial applications .

Analyse Biochimique

Biochemical Properties

4,4’-Dimethylbenzhydrol plays a significant role in biochemical reactions, particularly in the formation of benzhydryl ethers. It interacts with various enzymes and proteins, including those involved in the protonation of the hydroxyl group, leading to the creation of a carbocation intermediate . This intermediate is crucial for the subsequent formation of the desired benzhydryl products. The electron-donating groups of 4,4’-Dimethylbenzhydrol aid in stabilizing this intermediate, facilitating the reaction process .

Cellular Effects

4,4’-Dimethylbenzhydrol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and degradation of certain biomolecules within cells . The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell motility, polarity, and differentiation . Additionally, 4,4’-Dimethylbenzhydrol’s effects on gene expression can result in altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 4,4’-Dimethylbenzhydrol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s hydroxyl group undergoes protonation, leading to the formation of a carbocation intermediate . This intermediate can interact with various enzymes, influencing their activity and resulting in changes in gene expression . The electron-donating groups of 4,4’-Dimethylbenzhydrol play a crucial role in stabilizing the intermediate, facilitating its interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dimethylbenzhydrol can change over time due to factors such as stability and degradation. The compound is known to be stable under cool, dry conditions and is incompatible with oxidizing agents . Over time, its stability can be affected by environmental factors, leading to potential degradation and changes in its biochemical properties . Long-term studies have shown that 4,4’-Dimethylbenzhydrol can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of 4,4’-Dimethylbenzhydrol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels . High doses of 4,4’-Dimethylbenzhydrol can result in significant changes in cellular metabolism and gene expression, potentially leading to adverse outcomes .

Metabolic Pathways

4,4’-Dimethylbenzhydrol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds . The compound’s metabolism can affect metabolic flux and metabolite levels within cells . Enzymes such as cytochrome P450 play a crucial role in the metabolic pathways of 4,4’-Dimethylbenzhydrol, influencing its conversion and subsequent effects on cellular processes .

Transport and Distribution

Within cells and tissues, 4,4’-Dimethylbenzhydrol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The transport and distribution of 4,4’-Dimethylbenzhydrol are essential for its biochemical activity, as they determine the compound’s availability for interactions with biomolecules .

Subcellular Localization

4,4’-Dimethylbenzhydrol’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it interacts with different biomolecules in various subcellular environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzhydrol can be synthesized through the reduction of 4,4’-dimethylbenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically takes place in an anhydrous solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzhydrol often involves catalytic hydrogenation of 4,4’-dimethylbenzophenone. This method uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4,4’-Dimethylbenzhydrol can be oxidized to form using oxidizing agents like or .

Reduction: The compound can be reduced to form using strong reducing agents.

Substitution: It can undergo electrophilic substitution reactions on the benzene rings, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in or potassium permanganate in .

Reduction: Sodium borohydride in or lithium aluminum hydride in .

Substitution: Nitration using a mixture of nitric acid and sulfuric acid .

Major Products:

Oxidation: 4,4’-Dimethylbenzophenone.

Reduction: 4,4’-Dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Mécanisme D'action

The mechanism of action of 4,4’-Dimethylbenzhydrol involves the formation of a carbocation intermediate during its reactions. The electron-donating methyl groups on the benzene rings stabilize the carbocation, facilitating various chemical transformations. The hydroxyl group can be protonated, leading to the formation of a carbocation that can undergo nucleophilic attack or elimination reactions .

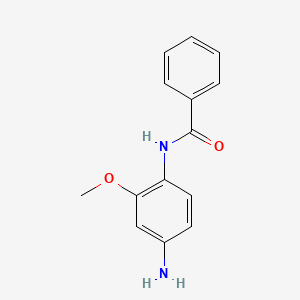

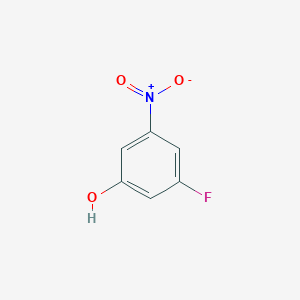

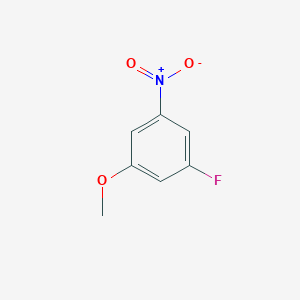

Comparaison Avec Des Composés Similaires

Benzhydrol: Lacks the methyl groups, making it less stable and less reactive compared to 4,4’-Dimethylbenzhydrol.

4,4’-Dimethoxybenzhydrol: Contains methoxy groups instead of methyl groups, leading to different reactivity and applications.

4,4’-Difluorobenzhydrol: Contains fluorine atoms, which significantly alter its electronic properties and reactivity.

Uniqueness: 4,4’-Dimethylbenzhydrol is unique due to the presence of electron-donating methyl groups, which enhance its stability and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Propriétés

IUPAC Name |

bis(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYZQSCFKFDECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299377 | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-77-8 | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885-77-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

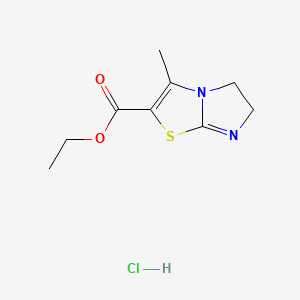

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: Why was 4,4'-dimethylbenzhydrol successful in forming benzhydryl ethers while benzhydrol and 4,4'-difluorobenzhydrol were not?

A1: The research paper you provided suggests that the success of 4,4'-dimethylbenzhydrol in forming benzhydryl ethers is attributed to the presence of electron-donating methyl groups at the 4 and 4' positions of the benzhydrol structure. These electron-donating groups stabilize the carbocation intermediate formed during the reaction mechanism. This stabilization facilitates the nucleophilic attack by the alcohol, leading to the formation of the desired benzhydryl ether. Conversely, benzhydrol lacks these electron-donating groups, making the carbocation intermediate less stable. In the case of 4,4'-difluorobenzhydrol, the electron-withdrawing nature of the fluorine atoms destabilizes the carbocation intermediate, hindering the reaction. The study demonstrated that 4,4'-dimethylbenzhydrol achieved 100% conversion to the desired 1-propyl ether and 2-propyl ether, and 26% conversion to the menthyl ether. This highlights the significant impact of electronic effects on the reactivity of benzhydrols in benzhydryl ether synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)